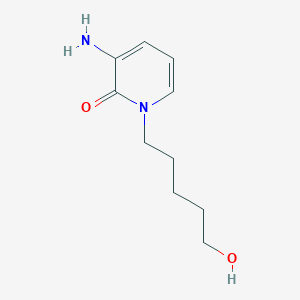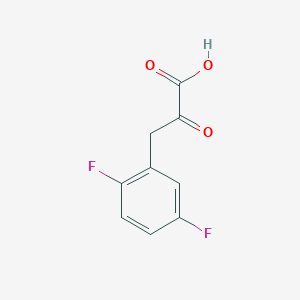![molecular formula C18H19NO3S B13526276 benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)
benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate: is a chemical compound with the molecular formula C18H19NO3S. It is known for its unique structure, which includes a benzyl group, an acetylsulfanyl group, and a phenylethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[2-(acetylsulfanyl)-2-phenylethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate may involve large-scale batch reactors. The reactants are mixed in a solvent such as dichloromethane, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbamate group to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator of specific enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is used in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives.
Wirkmechanismus
The mechanism of action of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their structure and function. The benzyl group can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Benzyl N-[2-(methylsulfanyl)-2-phenylethyl]carbamate
- Benzyl N-[2-(ethylsulfanyl)-2-phenylethyl]carbamate
- Benzyl N-[2-(propylsulfanyl)-2-phenylethyl]carbamate
Comparison: Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties compared to its analogs. The acetyl group increases the compound’s reactivity and allows for specific interactions with biological targets. In contrast, the methyl, ethyl, and propyl analogs have different reactivity profiles and may not interact with the same molecular targets.
Eigenschaften
Molekularformel |
C18H19NO3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
S-[1-phenyl-2-(phenylmethoxycarbonylamino)ethyl] ethanethioate |
InChI |
InChI=1S/C18H19NO3S/c1-14(20)23-17(16-10-6-3-7-11-16)12-19-18(21)22-13-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3,(H,19,21) |
InChI-Schlüssel |
OODWPFAMSOHECP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC(CNC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)








![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylicaciddihydrochloride](/img/structure/B13526258.png)



